Methyl 3-(chloromethyl)benzoate
Overview
Description
Methyl 3-(chloromethyl)benzoate: is an organic compound with the molecular formula C_8H_7ClO_2. It is a colorless liquid with a distinct odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Synthetic Routes and Reaction Conditions:
From Methyl Benzoate: The compound can be synthesized by reacting methyl benzoate with chloromethyl methyl ether in the presence of a strong acid catalyst.
From 3-(Chloromethyl)benzoic Acid: Another method involves the esterification of 3-(chloromethyl)benzoic acid with methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, where the raw materials are continuously fed into a reactor, and the product is continuously removed to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-(chloromethyl)benzoic acid.
Reduction: Reduction reactions can convert the compound to 3-(chloromethyl)benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
3-(Chloromethyl)benzoic Acid: From oxidation.
3-(Chloromethyl)benzyl Alcohol: From reduction.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Methyl 3-(chloromethyl)benzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules. Medicine: The compound is utilized in the development of new drugs, especially in the field of antibiotics and anti-inflammatory agents. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(chloromethyl)benzoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate the desired transformation.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar reactivity but with bromine instead of chlorine.
Methyl 3-(fluoromethyl)benzoate: Similar reactivity but with fluorine instead of chlorine.
Methyl 3-(iodomethyl)benzoate: Similar reactivity but with iodine instead of chlorine.
Uniqueness: Methyl 3-(chloromethyl)benzoate is unique due to its specific reactivity profile and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 3-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXHXAMAIMAABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390629 | |
Record name | Methyl 3-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34040-63-6 | |
Record name | Methyl 3-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-(CHLOROMETHYL)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 3-(chloromethyl)benzoate in organic synthesis?
A1: this compound is a valuable building block in organic synthesis. [] It serves as a key intermediate for synthesizing various complex molecules, particularly in pharmaceutical chemistry. For instance, it is a precursor to the vasodilator drug taprostene. []
Q2: What is an efficient method for synthesizing this compound?
A2: A recent study highlights a novel method for direct side-chain chlorination of methyl 3-methylbenzoate to yield this compound. [] This method utilizes trichloroisocyanuric acid (TCCA) as the chlorine source and N-hydroxyphthalimide (NHPI) as a radical initiator. Adding catalytic amounts of CBr4 can significantly reduce reaction time. [] This method offers a more efficient and controlled approach compared to previous methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.